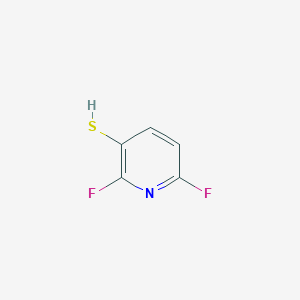

2,6-Difluoropyridine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3F2NS |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

2,6-difluoropyridine-3-thiol |

InChI |

InChI=1S/C5H3F2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |

InChI Key |

NXCDXDGPQXLMLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1S)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Difluoropyridine 3 Thiol and Its Precursors

Precursor Synthesis: Advanced Approaches to 2,6-Difluoropyridine (B73466) Scaffolds

The foundational step in the synthesis of 2,6-difluoropyridine-3-thiol (B6161081) is the efficient preparation of the 2,6-difluoropyridine core. Halogen exchange reactions on readily available halogenated pyridines are the most common and effective methods.

Fluorination of Halogenated Pyridines via Halogen Exchange Reactions

Halogen exchange, often referred to as the Halex reaction, is a cornerstone in the synthesis of fluorinated aromatic compounds. This nucleophilic aromatic substitution reaction involves the displacement of chloro or bromo substituents with fluoride (B91410) ions. The choice of fluoride source and reaction conditions is critical for achieving high yields and purity.

Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent for the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine (B45657). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. google.com The efficiency of the reaction is highly dependent on the purity of KF and the reaction conditions. google.com

Key parameters for successful KF-mediated fluorination include the use of anhydrous KF and a suitable solvent, with dimethyl sulfoxide (B87167) (DMSO) being a common choice. google.com The reaction temperature is also a critical factor, with temperatures in the range of 180-190°C often employed to drive the reaction to completion. google.com The presence of any residual hydrogen fluoride (HF) in the KF can lead to diminished yields and the formation of byproducts. google.com Neutralization of any acidic impurities with a base like potassium hydroxide (B78521) can improve the outcome. google.com

Table 1: KF-Mediated Fluorination of 2,6-Dichloropyridine

| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2,6-Difluoropyridine (%) | Reference |

|---|---|---|---|---|---|

| Anhydrous KF | DMSO | 186 | 8.6 | 96.3 | google.com |

| Anhydrous KF | DMSO | 180 (avg) | 13.5 | 91.7 | google.com |

| Anhydrous KF with KOH | DMSO | Reflux | 10 | 94.7 | google.com |

Cesium fluoride (CsF) is a more reactive but also more expensive alternative to KF for halogen exchange reactions. nih.gov Its higher reactivity often allows for milder reaction conditions and can be particularly effective for less reactive substrates. The use of CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a common practice.

For the synthesis of substituted 2,6-difluoropyridines, CsF has been shown to be an effective fluorinating agent for 3-substituted-2,6-dichloropyridines. This method provides a facile route to these important building blocks. The higher solubility of CsF in aprotic solvents compared to KF contributes to its enhanced reactivity.

Table 2: CsF-Mediated Fluorination

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cl-AlPc | CsF | DMSO | 150 | 71 | rsc.org |

| Cl2-SiPc | CsF | DMF | 150 | 71 | nih.gov |

Regioselective Functionalization of Fluoropyridines

Once the 2,6-difluoropyridine scaffold is in hand, the next critical step is the regioselective introduction of a functional group at the 3-position, which can then be converted to a thiol. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity.

The use of strong bases, such as lithium diisopropylamide (LDA), can facilitate the deprotonation of the pyridine (B92270) ring at a specific position, directed by the existing substituents. For 2,6-difluoropyridine, lithiation is expected to occur at the 3- or 4-position. Studies on the lithiation of substituted pyridines have shown that the regioselectivity can be controlled by the choice of the base and the reaction conditions. znaturforsch.com For instance, the magnesiation of 2,6-dichloropyridine with TMPMgCl·LiCl shows high regioselectivity for the 4-position. znaturforsch.com Subsequent reaction of the resulting organometallic intermediate with an appropriate electrophile can introduce a desired functional group. For the synthesis of this compound, the introduction of a group that can be readily converted to a thiol is the primary goal.

Direct and Indirect Synthetic Routes to this compound

With a functionalized 2,6-difluoropyridine in hand, the final stage involves the introduction of the thiol group. This can be achieved through direct thiolation methods or via indirect routes involving the conversion of other functional groups.

Thiolation Methodologies from Substituted Pyridines

The introduction of a thiol group onto an aromatic ring can be challenging. Nucleophilic aromatic substitution (SNAr) reactions offer a potential direct route, while other methods provide indirect pathways.

A plausible direct approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would likely involve a 3-halo-2,6-difluoropyridine as the substrate and a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom should activate the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com

Indirect routes offer alternative strategies. One such method is the Newman-Kwart rearrangement. wikipedia.orged.ac.uk This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol. wikipedia.org This would require the synthesis of 3-hydroxy-2,6-difluoropyridine as a precursor.

Another indirect method involves the reduction of a sulfonyl chloride. The synthesis of 2,6-difluoropyridine-3-sulfonyl chloride could potentially be achieved from 3-amino-2,6-difluoropyridine via a Sandmeyer-type reaction. Subsequent reduction of the sulfonyl chloride would yield the desired thiol.

Finally, the reaction of a lithiated pyridine species with elemental sulfur is a known method for the synthesis of thiols. The regioselective lithiation of 2,6-difluoropyridine at the 3-position, followed by quenching with sulfur, would provide a direct route to the target compound.

Catalyst Systems and Reaction Conditions for Thiolation

The introduction of a thiol group onto an aromatic or heteroaromatic ring, particularly through C-S cross-coupling reactions, is heavily reliant on the choice of catalyst and reaction conditions. For the nucleophilic substitution approach with a sulfur donor, transition metal catalysis is often essential to facilitate the reaction, especially with less reactive aryl halides.

Copper-based catalyst systems are well-established for the formation of aryl-sulfur bonds. nih.govgoogleapis.comgoogle.comwipo.int Copper(I) iodide (CuI) is a commonly used catalyst precursor, often in combination with a ligand to stabilize the copper center and promote catalytic activity. 1,10-Phenanthroline is an effective ligand for this purpose. researchgate.net The reaction typically requires a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the acid generated during the reaction and to deprotonate the thiol or thioacid. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or toluene (B28343) being common. Microwave irradiation has also been shown to significantly accelerate these reactions. wipo.int

Palladium-catalyzed cross-coupling reactions, while more commonly associated with C-C and C-N bond formation, can also be employed for C-S bond formation. researchgate.net These reactions typically utilize a palladium(0) or palladium(II) catalyst in conjunction with a phosphine (B1218219) ligand, such as Xantphos, and a base.

The following table summarizes various catalyst systems and conditions used for the thiolation of aryl halides, which could be adapted for the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | DIPEA | Toluene | 80-100 °C | researchgate.net |

| CuO | 1,10-Phenanthroline | KOt-Bu | Water (Microwave) | 120 °C | wipo.int |

| Pd(dba)2 | Xantphos | - | Toluene | 50 °C | researchgate.net |

| CuI | None | - | - | 0 °C (Photoinduced) |

Advanced Synthetic Strategies and Scalability Considerations

For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process. Advanced synthetic strategies often focus on minimizing the number of synthetic steps, using readily available and less hazardous materials, and simplifying purification procedures.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency and reduce waste. For instance, a one-pot procedure for the synthesis of unsymmetrical diaryl thioethers from two different aryl halides using potassium ethyl xanthogenate as a thiol surrogate has been developed. google.com A similar strategy could potentially be adapted for the synthesis of this compound, where the thiol is generated in situ from a more stable precursor.

The use of thiourea (B124793) as the sulfur source followed by hydrolysis of the intermediate isothiouronium salt is another scalable approach for the synthesis of heteroaromatic thiols. This method has been reported to give high yields, require shorter reaction times, and allow for column-free isolation of the product, making it suitable for gram to kilogram scale synthesis.

When considering scalability, the choice of reagents and catalysts is critical. The cost and availability of starting materials, such as a suitably substituted 3-halo-2,6-difluoropyridine, will heavily influence the economic viability of the process. Similarly, the cost and toxicity of catalysts and solvents must be taken into account. The development of catalyst systems with high turnover numbers and the use of greener, more environmentally benign solvents are key areas of research in process chemistry.

Finally, purification of the final product on a large scale can be challenging. Developing a process that yields a product of high purity with minimal need for chromatographic purification is highly desirable. Crystallization or distillation are often preferred methods for purification in an industrial setting.

Reactivity Profiles and Mechanistic Investigations of 2,6 Difluoropyridine 3 Thiol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Pyridine (B92270) Ringresearchgate.netresearchgate.netnih.govresearchgate.net

The pyridine ring of 2,6-Difluoropyridine-3-thiol (B6161081) is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of the two fluorine atoms and the ring nitrogen atom, which significantly lower the electron density of the aromatic system. researchgate.net This electronic deficiency facilitates the attack of nucleophiles on the carbon atoms bearing the fluoro substituents. The SNAr reaction is a cornerstone for the functionalization of such electron-deficient heteroaromatic systems. acsgcipr.org

In 3-substituted 2,6-dihalopyridines, the position of nucleophilic attack—either at the C2 or C6 position—is a critical aspect of their reactivity. The regiochemical outcome is dictated by a combination of the electronic and steric properties of the substituent at the 3-position. While specific studies on the 3-thiol substituent are not extensively detailed, principles derived from analogous systems provide significant insight. For instance, in reactions involving 3-substituted 2,6-dichloropyridines, bulky substituents at the C3 position tend to direct the incoming nucleophile to the more sterically accessible C6 position. researchgate.net

The electronic nature of the 3-substituent also plays a pivotal role. Electron-donating groups can influence the relative electron density of the C2 and C6 positions, thereby affecting the site of nucleophilic attack. In some dihalopyrimidine systems, an electron-donating group at a neighboring position can favor substitution at the carbon atom further away. wuxiapptec.com The thiol group (-SH) can exhibit dual electronic behavior, but its influence on the SNAr regioselectivity in this specific scaffold requires targeted investigation. The ability to achieve site-selective functionalization is crucial, as it allows for the sequential introduction of different substituents, leading to the synthesis of complex 2,3,6-trisubstituted pyridine derivatives. researchgate.net

The choice of nucleophile is also a determining factor in regioselectivity. "Soft" nucleophiles may favor one position over another compared to "hard" nucleophiles, based on the principles of Hard and Soft Acids and Bases (HSAB) theory and the electronic characteristics of the C2 and C6 positions.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of 3-Substituted 2,6-Dihalopyridines

| Factor | Influence on Regioselectivity (C2 vs. C6 Attack) | Example/Principle |

|---|---|---|

| Steric Hindrance of 3-Substituent | Bulky groups favor attack at the more accessible C6 position. | A large substituent at C3 will sterically block the approach of a nucleophile to the C2 position. researchgate.net |

| Electronic Effect of 3-Substituent | Electron-donating or withdrawing nature alters the electrophilicity of C2 and C6. | Electron-donating groups can destabilize the transition state for attack at the adjacent C2 position. wuxiapptec.com |

| Nature of Nucleophile | Hard/soft character and steric bulk of the nucleophile can favor one site over the other. | Sterically demanding nucleophiles may preferentially attack the less hindered C6 position. |

| Solvent Properties | Solvent's ability to stabilize charged intermediates can influence the reaction pathway and site of attack. | Hydrogen-bond accepting solvents can significantly alter the ratio of C2/C6 substitution products. researchgate.net |

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings proceeds through a two-step, addition-elimination pathway. acsgcipr.org The initial step involves the nucleophilic attack on the carbon atom bearing a leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netacsgcipr.org This intermediate is a key feature of the stepwise mechanism.

The reaction pathway can be summarized as:

Addition Step: The nucleophile adds to the aromatic ring at the C2 or C6 position, breaking the aromaticity and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing fluorine atoms and the ring nitrogen.

Elimination Step: The leaving group (fluoride ion) is expelled from the complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Either the formation or the decomposition of the Meisenheimer complex can be the rate-determining step of the reaction. researchgate.net While the stepwise pathway is predominant for these types of reactions, concerted mechanisms (where bond formation and bond-breaking occur simultaneously) have been considered, particularly for systems where the intermediate is very unstable. chemrxiv.org However, for highly activated systems like 2,6-difluoropyridine (B73466), the formation of a relatively stable Meisenheimer complex is the most plausible mechanistic route. researchgate.net

The choice of solvent is critical in SNAr reactions as it can dramatically affect the reaction rate and, in some cases, the regioselectivity. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly employed. acsgcipr.org These solvents are effective at solvating the counter-ion of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated, thereby increasing its reactivity. Furthermore, their polarity helps to stabilize the charged Meisenheimer complex, lowering the activation energy of the first step. researchgate.net

The ability of a solvent to act as a hydrogen-bond donor or acceptor can also significantly influence the reaction outcome. nih.gov For example, in a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine, the regioselectivity was found to correlate strongly with the solvent's hydrogen-bond acceptor capability (the Kamlet–Taft β parameter). researchgate.net A switch from a poor hydrogen-bond acceptor like dichloromethane (B109758) to a strong one like DMSO resulted in a complete reversal of regioselectivity. researchgate.net

Steric effects, originating from either the C3-substituent or the nucleophile itself, can also govern the reaction's regioselectivity. A sterically demanding nucleophile will preferentially attack the less hindered C6 position of the this compound. Similarly, a bulky group at the C3 position would disfavor substitution at the adjacent C2 position. researchgate.net

Reactivity of the Thiol Moiety: Alkylation, Acylation, and Oxidationacsgcipr.orgorganic-chemistry.org

The thiol (-SH) group is a versatile functional handle, possessing nucleophilic and redox-active properties. Its reactivity is distinct from that of the pyridine ring, allowing for selective chemical transformations.

The sulfur atom of the thiol group is an excellent nucleophile, especially in its deprotonated thiolate form (-S⁻). This nucleophilicity is exploited in the synthesis of thioethers and thioesters.

Alkylation to form Thioethers: In the presence of a base, the thiol group is deprotonated to form a thiolate anion. This potent nucleophile readily participates in S-alkylation reactions with various electrophiles, such as alkyl halides or tosylates, to yield the corresponding thioethers. taylorandfrancis.comacsgcipr.org This is a common and efficient method for C-S bond formation. nih.gov The reaction is typically an Sₙ2 displacement.

Acylation to form Thioesters: Thioesters are formed by the reaction of the thiol with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent (e.g., DCC). wikipedia.org The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent. organic-chemistry.org Thioesters are important intermediates in organic synthesis. taylorandfrancis.com

The thiol group can undergo various other transformations, allowing for its conversion into different functional groups or its use in specific derivatization strategies.

Oxidation: Thiols are susceptible to oxidation. Under mild oxidizing conditions, two thiol molecules can couple to form a disulfide (-S-S-). This is a common transformation in biological systems and synthetic chemistry. biolmolchem.com Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (-SO₂H) or sulfonic acids (-SO₃H). biolmolchem.com

Derivatization for Analysis or Modification: The thiol group can be specifically targeted by derivatizing reagents to alter the molecule's properties. For analytical purposes, reagents are used that attach a chromophore or fluorophore, facilitating detection. researchgate.netnih.gov In a synthetic context, derivatization can be used to protect the thiol group from undesired reactions while other parts of the molecule are being modified.

Table 2: Summary of Reactions at the Thiol Moiety

| Reaction Type | Reagent(s) | Product Functional Group | General Scheme |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) + Base | Thioether (-S-R') | Py-SH + Base → Py-S⁻ + R'-X → Py-S-R' |

| Acylation | Acyl Chloride (R'-COCl) | Thioester (-S-CO-R') | Py-SH + R'-COCl → Py-S-CO-R' + HCl |

| Oxidation (to Disulfide) | Mild Oxidant (e.g., I₂, air) | Disulfide (-S-S-) | 2 Py-SH + [O] → Py-S-S-Py + H₂O |

| Oxidation (to Sulfonic Acid) | Strong Oxidant (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (-SO₃H) | Py-SH + Strong [O] → Py-SO₃H |

Py- represents the 2,6-Difluoropyridin-3-yl core.

Chelation Properties and Coordination Chemistry

The coordination chemistry of this compound, while not extensively documented in dedicated studies, can be inferred from the behavior of related substituted pyridine and thiol compounds. The molecule possesses two primary coordination sites: the pyridine ring nitrogen and the sulfur atom of the thiol group. This dual functionality allows it to act as a potentially versatile ligand in the formation of metal complexes.

The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of metal ions. Studies on various substituted pyridine ligands have demonstrated their ability to form stable complexes with metals such as cobalt(II) and zinc(II) rsc.org. In these complexes, the metal ion typically coordinates to the nitrogen atom, forming a distorted tetrahedral geometry rsc.org. The presence of electron-withdrawing fluorine atoms at the 2 and 6 positions of the pyridine ring in this compound would be expected to decrease the basicity of the pyridine nitrogen. This may influence the strength of the metal-nitrogen bond compared to non-fluorinated pyridine analogues.

The thiol group (-SH) is also a prominent functional group in coordination chemistry, readily forming bonds with a variety of soft and borderline metal ions. Thiol-containing ligands are known to coordinate to metals as either a neutral thiol or, more commonly, as a deprotonated thiolate. The coordination can lead to the formation of mononuclear or polynuclear complexes, and the sulfur atom can act as a terminal or a bridging ligand.

In the case of this compound, the molecule can potentially act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the sulfur atom. This would result in the formation of a stable five-membered chelate ring. The coordination behavior would likely be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

While specific complexes of this compound are not detailed in the available literature, the study of related structures, such as 2′,6′-difluoro-2,3′-bipyridine complexes with silver(I), shows that the nitrogen of the fluorinated pyridine ring readily participates in coordination nih.gov. This suggests that the nitrogen in this compound would also be an active coordination site.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-coordination) | Coordination occurs only through the pyridine nitrogen atom. | Hard and borderline metal ions |

| Monodentate (S-coordination) | Coordination occurs only through the sulfur atom (as thiol or thiolate). | Soft metal ions |

| Bidentate (N,S-chelation) | Coordination involves both the pyridine nitrogen and the sulfur atom, forming a chelate ring. | Transition metal ions |

| Bridging | The ligand bridges two or more metal centers, potentially through the sulfur atom. | Various metal ions |

Tautomerism and Isomerization Pathways

A significant aspect of the reactivity of this compound is its potential to exhibit tautomerism, a form of isomerization involving the migration of a proton. Specifically, it can exist in equilibrium between two tautomeric forms: the thiol form (this compound) and the thione form (2,6-difluoro-1H-pyridine-3-thione).

This thiol-thione tautomerism is a well-known phenomenon in heterocyclic chemistry, particularly for mercapto-substituted pyridines wikipedia.org. The equilibrium between the two forms is influenced by several factors, including the solvent, temperature, and concentration.

In the thiol tautomer , the proton resides on the sulfur atom, resulting in a molecule with a distinct thiol (-SH) group. In the thione tautomer , the proton has migrated to the pyridine ring nitrogen, leading to the formation of a carbon-sulfur double bond (C=S) and a secondary amine within the ring.

Theoretical studies on related mercapto-substituted aza-aromatic compounds have shown that both tautomers can be stable, with the relative stability depending on the specific molecular structure and the surrounding environment nih.gov. For 2-mercaptopyridine (B119420), the thione form is generally favored in the solid state and in polar solvents, while the thiol form can be more prevalent in the gas phase and in non-polar solvents wikipedia.org.

The presence of the two fluorine atoms at the 2 and 6 positions of the pyridine ring in this compound can be expected to influence the tautomeric equilibrium. The electron-withdrawing nature of fluorine would decrease the electron density on the pyridine ring, which may affect the relative basicity of the nitrogen and sulfur atoms and, consequently, the position of the tautomeric equilibrium.

The interconversion between the thiol and thione tautomers is typically a rapid process that occurs via an intramolecular or intermolecular proton transfer. This dynamic equilibrium is a crucial aspect of the compound's reactivity, as the two tautomers exhibit different chemical properties and may participate in reactions through different mechanisms. For instance, the thiol form can undergo reactions typical of thiols, such as oxidation to disulfides, while the thione form has a different reactivity profile.

Table 2: Comparison of Thiol and Thione Tautomers of this compound

| Feature | Thiol Form | Thione Form |

| Structure | Contains a C-SH single bond | Contains a C=S double bond |

| Aromatic pyridine ring | Dihydro-pyridone-like ring | |

| Proton is on the sulfur atom | Proton is on the nitrogen atom | |

| Potential Reactivity | S-alkylation, S-acylation, oxidation to disulfide | N-alkylation, reactions at the C=S bond |

Advanced Spectroscopic and Structural Characterization of 2,6 Difluoropyridine 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule like 2,6-difluoropyridine-3-thiol (B6161081), a multi-nuclear approach utilizing ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of its electronic environment and connectivity.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine (B92270) ring and the thiol proton. The aromatic protons, H-4 and H-5, would appear as doublets due to coupling to each other and would also exhibit smaller couplings to the fluorine atoms. Based on data for 2,6-difluoropyridine (B73466), the proton at the 4-position (para to the nitrogen) would likely resonate further downfield than the proton at the 5-position. chemicalbook.com The thiol (S-H) proton signal is typically a singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the sulfur substituent. The carbons directly bonded to fluorine (C-2 and C-6) would show large one-bond C-F coupling constants and would be shifted significantly downfield. The carbon bearing the thiol group (C-3) would also be influenced by the sulfur atom. For comparison, the ¹³C chemical shifts for unsubstituted pyridine are approximately δ 150 (C-2/6), δ 124 (C-3/5), and δ 136 (C-4). The introduction of fluorine and thiol groups would cause predictable shifts from these values. bldpharm.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. spectrabase.com A single signal would be expected for the two equivalent fluorine atoms at the C-2 and C-6 positions. The chemical shift of this signal provides insight into the electronic environment of the fluorine nuclei. For many fluorinated pyridine derivatives, these shifts typically appear in a characteristic range. For instance, the ¹⁹F NMR signal for 2-fluoropyridine (B1216828) appears at approximately -60.7 ppm. chemicalbook.com

¹⁵N NMR: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the pyridine ring. The chemical shift of nitrogen is sensitive to substituent effects and protonation state. sigmaaldrich.com For pyridine itself, the ¹⁵N chemical shift is around -69 ppm (relative to nitromethane). researchgate.net The presence of two electron-withdrawing fluorine atoms at the ortho positions would be expected to deshield the nitrogen nucleus, shifting its resonance to a lower field (more positive ppm value). chemscene.comrsc.org

Table 4.1.1: Predicted NMR Data for this compound Based on Analogous Compounds

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.8 - 8.2 | ddd | ³J(H-H), ⁴J(H-F), ⁵J(H-F) |

| ¹H | H-5 | ~7.0 - 7.4 | ddd | ³J(H-H), ³J(H-F), ⁴J(H-F) |

| ¹H | S-H | ~3.0 - 5.0 (variable) | s (broad) | N/A |

| ¹³C | C-2 | ~160 - 165 | d | ¹J(C-F) > 200 |

| ¹³C | C-3 | ~120 - 125 | s | ²J(C-F) |

| ¹³C | C-4 | ~140 - 145 | t | ³J(C-F) |

| ¹³C | C-5 | ~115 - 120 | d | ²J(C-F) |

| ¹³C | C-6 | ~160 - 165 | d | ¹J(C-F) > 200 |

| ¹⁹F | F-2, F-6 | ~ -70 to -60 | m | ³J(F-H), ⁴J(F-H), ⁴J(F-F) |

| ¹⁵N | N-1 | > -69 | t | ²J(N-F) |

Two-dimensional NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the through-space proximity of atoms. In the context of this compound derivatives or their complexes, a NOESY experiment would reveal correlations between protons that are close to each other in space, even if they are not directly connected through bonds. For example, NOE correlations would be expected between the thiol proton (S-H) and the aromatic proton at the H-4 position, confirming their spatial relationship. Such techniques are particularly useful in studying intermolecular interactions, for instance, in a co-crystal or a protein-ligand complex involving a derivative of this compound. organicchemistrydata.org

Mass Spectrometry (HRMS, ESI/TOF-Q) for Molecular Composition and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized compound. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole (Q) analyzer, one can determine the mass of a molecule with very high precision. For this compound (C₅H₃F₂NS), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value, typically matching to within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula and serves as a stringent test of sample purity. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments such as SH, F, or HCN.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. Strong absorptions corresponding to the C-F stretching modes are expected in the 1250-1100 cm⁻¹ region. researchgate.net Additionally, characteristic aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretch is often more readily observable in Raman spectra than in IR. The C-S stretching vibration, expected around 700-600 cm⁻¹, is also typically strong in the Raman spectrum. A detailed vibrational analysis of the parent 2,6-difluoropyridine has been performed, providing a solid basis for assigning the ring modes of the thiol derivative. nih.govnih.gov

Table 4.3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| S-H Stretch | Thiol | 2550 - 2600 | IR, Raman | Weak (IR), Medium (Raman) |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | IR, Raman | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1615 - 1400 | IR, Raman | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 | IR | Strong |

| C-S Stretch | Thiol | 700 - 600 | Raman | Medium-Strong |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org While a crystal structure for this compound itself has not been reported, analysis of related structures, such as those of various fluorinated pyridines and pyridine-thiols, allows for a detailed prediction of its solid-state characteristics. scbt.comiucr.org A crystal structure would provide exact bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the orientation of the thiol group.

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The most significant hydrogen bond donor in this compound is the thiol group (S-H). It can form hydrogen bonds with suitable acceptors, such as the nitrogen atom of a neighboring pyridine ring (S-H···N) or potentially the fluorine atoms (S-H···F). The sulfur atom itself, with its lone pairs, can also act as a hydrogen bond acceptor. rsc.org Studies on other thiols have shown that S-H···O and S-H···S hydrogen bonds are crucial in determining crystal packing. nih.gov

π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes it a good candidate for π-π stacking interactions. bldpharm.com Molecules may arrange in parallel-displaced or sandwich-like geometries to maximize attractive electrostatic interactions between the π-systems. iucr.orgresearchgate.net These interactions are a common feature in the crystal structures of pyridine derivatives. chemspider.com

Conformational Analysis in the Crystalline State

While the specific crystal structure of this compound is not extensively documented in publicly available literature, analysis of closely related derivatives provides valuable information regarding its expected conformational preferences in the solid state. Crystallographic studies on derivatives of 2,6-difluoropyridine reveal key structural parameters that are influenced by the electronic nature of the substituents and the demands of crystal packing.

The planarity of carboxamide groups attached to pyridine rings in other derivatives also shows deviations, leading to planar, semi-skew, or skew conformations. mdpi.com This highlights the conformational flexibility of substituted pyridines in the solid state. The interplay of intermolecular interactions, such as hydrogen bonding involving the thiol group and π-π stacking interactions, would further dictate the final crystalline arrangement of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) | nih.gov |

| Dihedral Angle between Pyridyl Rings | 53.11 (5)° and 53.10 (7)° | nih.gov |

| Coordination Geometry of Ag(I) | Distorted trigonal–planar | nih.gov |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, halogen⋯π and weak π–π stacking | nih.gov |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

The UV-Vis absorption spectrum of molecules containing pyridine and thiol functionalities is expected to exhibit bands arising from π-π* and n-π* transitions. manipal.edu The π-π* transitions, typically occurring at shorter wavelengths, involve the excitation of electrons from bonding to anti-bonding π orbitals of the aromatic system. The n-π* transitions, which are generally weaker and appear at longer wavelengths, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atom) to an anti-bonding π* orbital. For substituted pyridine carbonitrile derivatives, absorption bands are observed in the ranges of 265-309 nm and 323-379 nm. manipal.edu

The fluorescence properties of such compounds are highly dependent on their molecular structure and environment. Many pyridine derivatives are known to be fluorescent, and the introduction of a thiol group can influence the emission wavelength and quantum yield. For instance, some thiophene-based pyridine derivatives are noted for their high fluorescence quantum yields. rsc.org The emission can be subject to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. The presence of fluorine atoms can also modulate the photophysical properties by altering the energy levels of the molecular orbitals. researchgate.net For example, some fluorinated dyes exhibit a reduction in the S1 state energy level, leading to changes in their emission color. researchgate.net

| Compound Class | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Transitions | Reference |

|---|---|---|---|---|

| Substituted Pyridine Carbonitriles | 265-309 and 323-379 | 385-487 | π-π* and n-π* | manipal.edu |

| Thiophene-based Pyridine Chromophores | Not specified | Not specified, but high quantum yields reported | - | rsc.org |

| Tricyclic Thiopurine Derivative | ~410 (in CCl4) | Dual fluorescence observed | - | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure and Chemical Shifts

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for probing the core-level electronic structure and chemical environment of the constituent elements in a molecule. For this compound, XPS would provide distinct signals for the C 1s, N 1s, F 1s, and S 2p core levels.

The binding energies of these core electrons are sensitive to the local chemical environment, giving rise to chemical shifts that can be used to identify different functional groups and oxidation states.

S 2p: The binding energy of the S 2p core level is highly indicative of the sulfur's chemical state. For thiols (R-SH), the S 2p signal is typically observed around 162-163 eV, corresponding to S-Au covalent bonds in self-assembled monolayers. researchgate.net Oxidation of the thiol group to sulfinates or sulfonates would result in a significant shift to higher binding energies, around 169 eV. diva-portal.org

N 1s: The N 1s binding energy in pyridine is well-characterized. A detailed analysis combining experimental and theoretical approaches has been conducted for pyridine, providing a benchmark for its derivatives. researchgate.netosti.gov

F 1s: Fluorine is the most electronegative element, and the F 1s binding energy is expected to be relatively high. While fluorine can induce large chemical shifts in other elements, the shifts in the F 1s peak within a class of compounds (like organofluorines) are generally small. thermofisher.com

C 1s: The C 1s spectrum of this compound would be complex, with different peaks corresponding to the carbon atoms in different chemical environments (C-F, C-N, C-S, and C-H). The carbon atoms bonded to the highly electronegative fluorine atoms would exhibit the largest chemical shifts to higher binding energies.

| Core Level | Expected Binding Energy Range (eV) | Comments | Reference |

|---|---|---|---|

| S 2p | ~162-164 | Binding energy is sensitive to oxidation state. | researchgate.net |

| N 1s | ~399-401 | Comparable to pyridine and its derivatives. | researchgate.net |

| F 1s | ~688-690 | Relatively small chemical shifts within organofluorine compounds. | thermofisher.com |

| C 1s | ~284-290 | Multiple peaks expected due to different chemical environments (C-H, C-N, C-S, C-F). | researchgate.net |

Computational and Theoretical Studies on 2,6 Difluoropyridine 3 Thiol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of 2,6-difluoropyridine-3-thiol (B6161081) at a molecular level. DFT methods, particularly with hybrid functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed to balance computational cost and accuracy for geometry, electronic structure, and vibrational frequency calculations. jchemrev.comresearchgate.net

Geometry optimization calculations are performed to locate the minimum energy structure of the molecule. For this compound, the pyridine (B92270) ring is expected to be planar, analogous to other substituted pyridines. nih.gov The primary conformational flexibility arises from the rotation around the C3-S bond, which determines the orientation of the thiol (-SH) group relative to the ring.

DFT calculations can elucidate the potential energy surface of this rotation, identifying the most stable conformers. mdpi.com It is anticipated that the conformers where the S-H bond is either syn-periplanar or anti-periplanar to the C4-H bond would be the most stable, influenced by subtle steric and electronic interactions with the adjacent fluorine atom at the C2 position. A representative table of calculated structural parameters for the most stable conformer is presented below, derived by analogy from studies on similar fluorinated and thiolated aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| Bond Length C2-F (Å) | 1.345 |

| Bond Length C6-F (Å) | 1.348 |

| Bond Length C3-S (Å) | 1.770 |

| Bond Length S-H (Å) | 1.340 |

| Bond Angle N1-C2-C3 (°) | 121.5 |

| Bond Angle C2-C3-S (°) | 123.0 |

| Dihedral Angle F-C2-C3-S (°) | ~0 or ~180 |

The electronic properties of this compound are dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Theoretical calculations predict that the HOMO will likely be a π-orbital with significant contributions from the sulfur atom's lone pair electrons, making the thiol group a center for nucleophilic and oxidative reactions. Conversely, the LUMO is expected to be a π*-antibonding orbital distributed across the electron-deficient pyridine ring. The two strongly electronegative fluorine atoms withdraw electron density from the ring, lowering the energy of the LUMO and making the molecule susceptible to nucleophilic attack. rsc.orgrsc.org

Natural Bond Orbital (NBO) analysis and calculated Molecular Electrostatic Potential (MEP) maps can further detail the charge distribution. rsc.orgrsc.org These analyses would show a negative potential around the pyridine nitrogen and sulfur atoms, indicating regions susceptible to electrophilic attack, and positive potentials on the ring carbons (especially C2, C4, and C6), highlighting sites for nucleophilic attack.

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (Eg) | ~ 5.0 eV |

| HOMO Character | π-orbital with large sulfur p-orbital contribution |

| LUMO Character | π*-orbital of the pyridine ring |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational spectrum can be generated. nih.gov For this compound, key vibrational modes would include:

S-H stretch: A relatively weak band typically found in the 2550-2600 cm⁻¹ region.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Pyridine ring stretches: A series of characteristic bands between 1400-1600 cm⁻¹.

C-F stretches: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

C-S stretch: A weaker band usually found between 600-800 cm⁻¹.

It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors in the computational method, thereby improving the correlation with experimental data. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| S-H stretch | 2550 - 2600 | Weak |

| Pyridine Ring C=C/C=N stretches | 1400 - 1600 | Medium-Strong |

| C-F symmetric/asymmetric stretches | 1100 - 1300 | Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

| Pyridine Ring Bending (out-of-plane) | 400 - 600 | Medium |

Reaction Mechanism Simulations and Transition State Analysis for SNAr and Thiol Reactivity

This compound is an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atoms can act as leaving groups. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the ring towards nucleophilic attack. Computational modeling can be used to simulate the reaction pathway of SNAr, for instance, with an incoming nucleophile attacking the C2 or C6 position. nih.govrsc.org

Such simulations involve locating the transition state (TS) and the intermediate Meisenheimer complex. researchgate.net By calculating the activation energies (the energy difference between the reactants and the TS), the regioselectivity and reaction rate can be predicted. acs.orgchemrxiv.org DFT studies can confirm that the reaction proceeds via a two-step addition-elimination sequence, and the first step (formation of the Meisenheimer complex) is typically the rate-determining step. researchgate.net The reactivity of the thiol group itself, such as its deprotonation to the more nucleophilic thiolate, can also be modeled to understand its role in subsequent reactions.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)

Non-covalent interactions play a critical role in the supramolecular chemistry, crystal packing, and biological activity of this compound.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. rsc.orgquora.com This donor-acceptor capability allows for the formation of intermolecular chains or dimers. The S-H bond is a weaker H-bond donor than an O-H bond, but these interactions are still significant. nih.govnih.gov

Halogen Bonding: The fluorine atoms on the pyridine ring can act as halogen bond acceptors. More interestingly, the region of positive electrostatic potential on the halogen atom opposite the C-F covalent bond (a σ-hole) allows fluorine to act as a halogen bond donor, though this interaction is weaker compared to heavier halogens. nih.govscispace.commdpi.com The pyridine nitrogen or the sulfur atom could serve as halogen bond acceptors in complexes with other halogenated molecules. mdpi.com

π-π Interactions: The electron-deficient π-system of the difluoropyridine ring can engage in π-π stacking interactions with electron-rich aromatic systems. rsc.org These interactions are typically in a parallel-displaced or T-shaped orientation rather than a direct face-to-face sandwich arrangement to minimize electrostatic repulsion. researchgate.netwikipedia.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. rsc.org

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides reliable methods for predicting spectroscopic parameters, most notably NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govresearchgate.net

The predicted chemical shifts for this compound would reflect its electronic structure:

¹⁹F NMR: The chemical shifts of the two fluorine atoms would be distinct due to the presence of the thiol group at the C3 position, breaking the molecule's symmetry.

¹³C NMR: The carbon atoms attached to fluorine (C2, C6) would show large chemical shifts and characteristic C-F coupling. The C3 carbon, bonded to sulfur, would also have a distinct chemical shift.

¹H NMR: The ring protons and the thiol proton would appear in predictable regions, with their exact shifts influenced by the electronic effects of the substituents.

Calculated shielding constants are typically converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. Linear regression analysis is often applied to further refine the accuracy of predicted shifts. nih.govuow.edu.auresearchgate.netrsc.orgrsc.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Influences |

|---|---|---|

| H4, H5 | 7.0 - 8.0 | Ring current, inductive effects from F and SH |

| H (thiol) | 3.5 - 4.5 | Shielding from sulfur, potential H-bonding |

| C2, C6 | 155 - 165 (with large ¹JCF) | Directly bonded to F and N |

| C3 | 120 - 130 | Bonded to sulfur |

| C4, C5 | 110 - 125 | Influence of adjacent substituents |

| F2, F6 | -70 to -100 | Electronic environment of the pyridine ring |

Solvation Models in Computational Chemistry

In the realm of computational chemistry, solvation models are indispensable tools for describing the influence of a solvent on the behavior of a solute. These models are crucial for accurately predicting molecular properties, reaction mechanisms, and thermodynamic stabilities in solution. The study of this compound in a solvent environment necessitates the application of these models to understand how its structure, reactivity, and tautomeric equilibrium are affected by the surrounding medium. Solvation models are broadly categorized into two main types: implicit and explicit models.

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous, structureless medium with a uniform dielectric constant. The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated based on the principles of continuum electrostatics. A prominent example of this approach is the Polarizable Continuum Model (PCM).

These models are computationally efficient, allowing for the rapid calculation of solvation effects on molecular properties. For this compound, an implicit model could be used to predict changes in its dipole moment, polarizability, and the relative energies of its tautomers (the thiol and thione forms) in various solvents. The electron-withdrawing nature of the two fluorine atoms, combined with the protic nature of the thiol group, suggests that the solvent polarity will significantly influence the electronic distribution and geometry of the molecule.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic representation of the solvent by including individual solvent molecules in the calculation. In this approach, the solute molecule is surrounded by a number of solvent molecules, and the interactions between all atoms (solute and solvent) are calculated using quantum mechanics or molecular mechanics. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are averaged out in implicit models.

For this compound, an explicit model would be particularly useful for studying the specific hydrogen bonding interactions between the thiol group (or the N-H group in the thione tautomer) and protic solvent molecules like water or alcohols. Similarly, interactions between the lone pairs on the nitrogen and fluorine atoms with solvent molecules can be explicitly modeled. However, the computational cost of explicit solvation models is significantly higher than that of implicit models due to the larger number of atoms involved.

Hybrid Solvation Models:

Hybrid models combine elements of both implicit and explicit solvation. Typically, the first solvation shell, where specific interactions are most important, is treated explicitly, while the bulk solvent is represented by a dielectric continuum. This approach offers a balance between computational accuracy and efficiency.

Tautomerism and Solvation

A critical aspect of the chemistry of this compound is its potential to exist in a tautomeric equilibrium with 2,6-difluoro-1H-pyridine-3-thione. The position of this equilibrium can be highly sensitive to the solvent environment. Computational studies on similar mercaptopyridine systems have shown that polar solvents often favor the more polar thione tautomer. Solvation models can be employed to calculate the free energy difference between the two tautomers in different solvents, thereby predicting the dominant form in a given environment.

Hypothetical Computational Data for this compound

To illustrate the application of solvation models, the following table presents hypothetical data for calculated properties of this compound in the gas phase and in two different solvents, which could be obtained using Density Functional Theory (DFT) calculations coupled with a solvation model like PCM.

| Property | Gas Phase | Toluene (B28343) (ε = 2.38) | Water (ε = 78.39) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.15 | 2.78 | 3.54 |

| Polarizability (α / a.u.) | 85.3 | 90.1 | 93.5 |

| Hyperpolarizability (β / a.u.) | 450 | 520 | 610 |

| Relative Energy of Thione Tautomer (kcal/mol) | +1.5 | -0.8 | -3.2 |

This data is hypothetical and for illustrative purposes.

The hypothetical data in the table demonstrates the expected trends. The dipole moment, a measure of molecular polarity, is predicted to increase significantly with increasing solvent polarity. This is due to the stabilization of charge separation in the molecule by the polar solvent. Similarly, the polarizability and hyperpolarizability, which are related to the molecule's response to an external electric field, are also expected to increase in more polar solvents. The relative energy of the thione tautomer is shown to decrease in polar solvents, indicating a shift in the tautomeric equilibrium towards the more polar thione form.

Applications of 2,6 Difluoropyridine 3 Thiol in Materials Science and Synthetic Chemistry

Role as a Building Block in Complex Organic Synthesis

The reactivity of 2,6-difluoropyridine-3-thiol (B6161081) is dominated by the susceptibility of the C-F bonds to nucleophilic aromatic substitution (SNAr) and the diverse reactivity of the thiol group. This dual functionality enables its use in the construction of highly substituted pyridine (B92270) cores, which are prevalent motifs in pharmaceuticals and agrochemicals.

The pyridine ring in this compound is electron-deficient due to the inductive effect of the two fluorine atoms and the nitrogen heteroatom. This electronic nature significantly activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com Fluorine is an excellent leaving group in such reactions, allowing for the sequential and regioselective introduction of a wide variety of nucleophiles.

The general strategy involves the stepwise displacement of the two fluorine atoms by different nucleophiles (e.g., amines, alkoxides, thiolates), leading to 2,3,6-trisubstituted pyridines. The reaction conditions can often be tuned to favor monosubstitution at the more reactive C6 position, followed by substitution at the C2 position.

Furthermore, the thiol group at the C3 position offers another site for functionalization. It can readily undergo reactions such as S-alkylation, S-arylation, and oxidation to form disulfides or sulfonic acids. This trifunctional handle (C2-F, C6-F, and C3-SH) makes this compound a powerful precursor for creating a library of complex pyridine derivatives with precise control over the substitution pattern.

| Reaction Type | Position | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 and C6 | Amines (R-NH2), Alcohols/Phenols (R-OH), Thiols (R-SH) | -NHR, -OR, -SR |

| S-Alkylation | C3-SH | Alkyl halides (R-X) | -S-R |

| S-Arylation | C3-SH | Aryl halides (Ar-X) with catalyst | -S-Ar |

| Oxidation | C3-SH | Oxidizing agents (e.g., H2O2) | -SO3H or -S-S- (disulfide) |

The strategic arrangement of functional groups in this compound and its derivatives facilitates the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the pyridine core, leading to novel scaffolds of medicinal and material interest.

A common strategy involves a two-step process: first, a nucleophilic substitution at one of the C-F positions, followed by an intramolecular reaction involving the newly introduced group and the adjacent thiol. For instance, reaction with a molecule containing both a nucleophilic center and an electrophilic center can lead to the formation of a fused ring. A plausible route to a thiazolo[3,2-a]pyridine scaffold, for example, would involve S-alkylation of the thiol group with a bifunctional reagent, followed by an intramolecular cyclization that displaces the fluorine atom at the C2 position. scilit.com This approach allows for the creation of rigid, polycyclic aromatic systems with defined stereochemistry.

| Starting Material Derivative | Reaction Type | Resulting Fused System (Example) |

|---|---|---|

| 2-Amino-6-fluoro-pyridine-3-thiol | Intramolecular condensation | Thiazolo[5,4-b]pyridine |

| This compound + Haloketone | S-Alkylation followed by intramolecular SNAr | Thieno[2,3-b]pyridine |

Ligand Design and Coordination Chemistry

The presence of both a soft sulfur donor (thiol) and a borderline nitrogen donor (pyridine) makes this compound an excellent candidate for ligand design in coordination chemistry. Upon deprotonation, the resulting thiolate forms strong covalent bonds with a variety of transition metals.

As a bidentate ligand, 2,6-difluoropyridine-3-thiolate can form stable five-membered chelate rings with transition metal ions by coordinating through the pyridine nitrogen and the sulfur atom. Such N,S-ligation is a common motif in bioinorganic chemistry and catalysis. The "soft" nature of the thiolate sulfur makes it particularly suitable for binding to soft or borderline metal ions like Platinum(II), Silver(I), and Ruthenium(II). nih.gov The "harder" pyridine nitrogen ensures a stable chelate effect.

The electronic properties of the resulting metal complexes can be fine-tuned by the two fluorine atoms on the pyridine ring. Their strong electron-withdrawing nature lowers the energy of the pyridine π* orbitals, which can influence the metal-ligand charge transfer bands and the redox potential of the metal center. This makes these complexes interesting for applications in photophysics and electrochemistry.

| Metal Ion | Typical Oxidation State | Coordination Geometry (Hypothetical) | Potential Application Area |

|---|---|---|---|

| Platinum (Pt) | +2 | Square Planar | Anticancer agents, OLEDs |

| Silver (Ag) | +1 | Linear or Trigonal Planar | Antimicrobial materials |

| Ruthenium (Ru) | +2, +3 | Octahedral | Catalysis, Photodynamic therapy |

| Manganese (Mn) | +2, +3 | Octahedral or Tetrahedral | Bioinorganic modeling, Catalysis |

Metal-thiolate complexes are known to play crucial roles in biological and industrial catalysis. mdpi.com The unique electronic and steric environment provided by the 2,6-difluoropyridine-3-thiolate ligand can be harnessed to develop novel catalytic systems. The stability of the N,S-chelate can prevent ligand dissociation, leading to robust catalysts.

The electron-withdrawing fluorine atoms can render the coordinated metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as oxidation, reduction, or C-C bond formation. nih.gov For example, ruthenium or manganese complexes of this ligand could be investigated as catalysts for oxidation reactions, where the metal-thiolate bond might facilitate redox cycling. Similarly, platinum or other late transition metal complexes could be explored for their utility in cross-coupling and hydrofunctionalization reactions. mdpi.com

Applications in Polymer and Supramolecular Chemistry

The functional handles on this compound also allow for its incorporation into larger molecular architectures, such as polymers and supramolecular assemblies.

The thiol group is particularly amenable to "click" chemistry, specifically the radical-mediated thiol-ene reaction. This highly efficient and orthogonal reaction allows for the covalent attachment of the fluoropyridine unit to polymers containing alkene side chains or to the surface of materials. nih.govuakron.edumdpi.com This could be used to impart specific properties, such as altered hydrophobicity, metal-binding capacity, or specific recognition sites, to a bulk polymer.

In supramolecular chemistry, the molecule offers several sites for non-covalent interactions. The thiol group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. mdpi.com These interactions, combined with potential π-π stacking of the electron-deficient pyridine rings, can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The fluorine atoms can also participate in weaker interactions, such as halogen bonding, further guiding the formation of complex supramolecular architectures.

Incorporation into Fluorinated Polymers and Networks

The integration of fluorinated monomers into polymers is a well-established method for creating materials with enhanced properties such as high thermal stability, chemical resistance, and hydrophobicity. mdpi.comnih.gov This is due to the unique characteristics of the carbon-fluorine bond, which is strong and stable. nih.gov While there is no specific data on this compound, research on analogous compounds like perfluoropyridine (PFPy) demonstrates the utility of fluorinated pyridine rings as building blocks for complex polymers and cross-linked networks. mdpi.com

For instance, PFPy is known to be highly reactive toward nucleophilic aromatic substitution (SNAr), which allows for its incorporation into polymer chains. mdpi.com This reactivity could theoretically be harnessed in a similar fashion for derivatives of 2,6-difluoropyridine (B73466). The thiol group in this compound could act as a nucleophile or be used in other polymerization schemes, while the difluoropyridine ring would impart the desirable properties of fluorinated materials to the resulting polymer. nih.govpageplace.de A related strategy, the para-fluoro-thiol click reaction, has been successfully used to synthesize fluorinated polymers by reacting polyfluorinated aromatic compounds with dithiols. researchgate.net This approach highlights a potential pathway for polymer synthesis involving fluorinated pyridines and thiols.

Thiol-Ene Reactions for Advanced Material Synthesis (e.g., Thermosets)

The thiol-ene reaction is a versatile and efficient "click" chemistry process that involves the addition of a thiol to an alkene, typically initiated by UV light or thermal radical initiators. researchgate.netnih.govsci-hub.box This reaction is widely used in polymer and materials science to create cross-linked networks, such as thermosets, due to its high yields, rapid reaction rates, and tolerance of various functional groups. nih.govnih.gov

While no studies specifically report the use of this compound in thiol-ene reactions, its thiol functional group makes it a candidate for such applications. In a typical thiol-ene polymerization for creating thermosets, a multifunctional thiol is reacted with a multifunctional alkene (ene). mdpi.comnih.gov If this compound were used, it would likely be combined with di- or tri-functional "ene" monomers to form a cross-linked polymer network. The incorporation of the difluoropyridine moiety into the thermoset structure would be expected to enhance the material's thermal and chemical stability. mdpi.com Research on other systems has shown that varying the structure of the thiol and ene components allows for the tuning of the final material's mechanical and thermal properties, such as the glass transition temperature (Tg) and degradation temperature. nih.gov

Functionalization for Advanced Analytical and Sensing Applications

Detailed research on the specific functionalization of "this compound" for analytical and sensing applications is not available in the current scientific literature. The information below is based on general principles of thiol derivatization and the design of molecular probes, which could be applicable to this compound in future studies.

Derivatization Strategies for Enhanced Detectability and Separation

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its detection or separation. mdpi-res.com For thiol-containing compounds, derivatization is often necessary to enhance their visibility in techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. nih.gov

A common strategy involves reacting the thiol group with a derivatizing reagent that attaches a chromophore or fluorophore to the molecule. nih.govsemanticscholar.org Reagents such as fluorogenic benzofurazans (e.g., SBD-F and ABD-F) or propiolate esters are known to react with thiols to produce highly detectable adducts. nih.govsemanticscholar.org For this compound, its sulfhydryl group would be the target for such reactions. This would allow for sensitive quantification and analysis in complex mixtures. The choice of reagent and reaction conditions, such as pH and temperature, would be critical to ensure a complete and stable derivatization, as thiol exchange reactions can sometimes interfere with accurate quantification. nih.gov Recently, new reagents have been developed for the selective detection of free thiols in biological samples for mass spectrometry imaging, highlighting the ongoing innovation in this area. nih.govresearchgate.net

Role in Molecular Probes and Tags

The thiol group is a key functional group in the design of molecular probes and tags due to its unique reactivity. thermofisher.com Thiol-reactive probes are frequently used to investigate protein structure, follow biological processes, and detect specific analytes. thermofisher.com These probes often contain a reactive group that forms a stable covalent bond with a thiol, along with a reporter group, such as a fluorophore.

While this compound itself has not been described as a molecular probe, its structure contains the necessary thiol handle for such applications. It could potentially be used in several ways:

As a building block: The difluoropyridine moiety could be further functionalized with a reporter group (e.g., a fluorophore). The thiol end would then be used to attach this entire molecular assembly to a target, such as a cysteine residue on a protein.

As a tag for ¹⁹F NMR: The two fluorine atoms on the pyridine ring provide a unique spectroscopic signature. If this compound were attached to a biomolecule or used in a chemical reaction, the process could potentially be monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique known for its high sensitivity and low background signal.

The design of such probes often involves fluorophores whose emission is sensitive to the local environment, making them useful for studying conformational changes or binding events. thermofisher.com

Future Research Directions and Emerging Opportunities for 2,6 Difluoropyridine 3 Thiol

Development of Novel, More Efficient, and Sustainable Synthetic Routes

While methods for the synthesis of substituted pyridines and pyridine-3-thiols exist, the development of more efficient, scalable, and environmentally benign routes to 2,6-difluoropyridine-3-thiol (B6161081) remains a critical area for future research. A practical and convenient method for the synthesis of a variety of substituted pyridine-3-thiols has been developed using a two-step procedure starting from 3-iodopyridines with thiobenzoic acid as the sulfur donor. nuph.edu.uanuph.edu.ua This approach has been shown to produce high yields and purity on a significant scale. nuph.edu.uanuph.edu.ua Further research could focus on adapting this methodology for the specific synthesis of this compound, potentially starting from 2,6-difluoro-3-iodopyridine.

Furthermore, the principles of green chemistry offer significant opportunities for innovation. Research into catalytic systems that avoid the use of stoichiometric reagents and minimize the generation of hazardous byproducts is highly desirable. acs.orgunife.it The use of multicomponent reactions in aqueous media, which has been successfully applied to the synthesis of other complex pyridine (B92270) derivatives, could be a promising avenue for the sustainable production of this compound and its derivatives. acs.orgacs.org

| Starting Material | Reagents | Key Features | Potential Application to this compound |

| 3-Iodopyridines | Thiobenzoic acid, CuI, Phenanthroline | High yields, high purity, scalable | A potential route starting from 2,6-difluoro-3-iodopyridine. |

| 3-Substituted-2,6-dichloropyridines | Cesium fluoride (B91410), DMSO | Facile preparation of the 2,6-difluoropyridine (B73466) core | A key precursor for subsequent introduction of the thiol group. |

| Aldehydes, 1,3-indanedione, 6-amino uracil | β-cyclodextrin in water | Environmentally benign, multicomponent reaction | A green chemistry approach for the synthesis of complex derivatives. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The interplay of the fluorine and thiol substituents in this compound suggests a rich and potentially unconventional reactivity profile that warrants further exploration. The fluorine atoms are known to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), and their positions relative to the thiol group could lead to interesting regioselectivity in such reactions.

Future research should investigate the selective functionalization of the thiol group in the presence of the reactive difluoropyridine core. For instance, visible light-induced associative electron upconversion has been shown to control the selectivity in thiol-yne click reactions, offering a metal-free approach to achieve specific vinyl sulfides. nih.govrsc.org Applying such photoredox catalysis to the reactions of this compound with various alkynes could lead to novel materials with interesting photophysical properties.

Moreover, the electronic effects of substituents on the pyridine ring are known to influence the reactivity of coordinated metal centers. nih.gov By analogy, exploring how different substituents at other positions of the this compound ring affect the nucleophilicity and reactivity of the thiol group could lead to fine-tuned building blocks for various applications.

| Reaction Type | Key Concept | Potential Outcome for this compound |

| Thiol-yne Click Reaction | Visible light induced associative electron upconversion | Selective synthesis of Markovnikov-type vinyl sulfides. nih.govrsc.org |

| Nucleophilic Aromatic Substitution | Activation by fluorine atoms | Controlled substitution at specific positions on the pyridine ring. |

| Electrochemical Transfer Halo-thiolation | Shuttle hetero-difunctionalization of alkynes | Stereoselective synthesis of vinyl halides. nih.gov |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound holds significant promise. DFT calculations have been successfully used to study the NMR J(FF) spin-spin coupling constants in fluorinated pyridines, providing insights into their electronic structure. researchgate.net Similar studies on this compound could help in its characterization and in understanding the influence of the thiol group on the electronic environment of the fluorine atoms.

Furthermore, DFT studies can be employed to investigate the impact of fluorine substitution on the electronic and structural properties of related systems, such as poly(arylene-ethynylene) derivatives, where fluorination can influence electron injection and charge transport properties. Applying these computational methods to this compound could aid in the predictive design of novel materials with tailored optoelectronic properties.

Computational models can also be used to analyze thermodynamic properties, which is crucial for optimizing reaction conditions and understanding the stability of resulting compounds. mdpi.com Future research in this area could focus on developing accurate computational models to predict the reactivity, selectivity, and physicochemical properties of this compound and its derivatives, thereby guiding experimental efforts.

| Computational Method | Property Investigated | Relevance to this compound |

| DFT (B3LYP) | NMR J(FF) spin-spin coupling constants | Understanding electronic structure and aiding in spectral characterization. researchgate.net |

| DFT | Electron affinities and anion dissociation pathways | Predicting behavior in electron-induced reactions. mostwiedzy.pl |

| DFT | Effect of substituents on electronic properties | Guiding the design of derivatives with tuned reactivity. nih.govnih.gov |

Integration into Multifunctional Materials and Devices with Tailored Properties

The unique structure of this compound makes it an attractive building block for the construction of multifunctional materials and devices. The thiol group provides a convenient anchor point for surface modification, for example, in the formation of self-assembled monolayers (SAMs) on gold surfaces. Terpyridine-based metal complexes with thiol anchors have been investigated as redox switching elements in molecular electronics. mdpi.com Future research could explore the use of this compound in similar applications, where the fluorinated pyridine core could modulate the electronic properties of the resulting devices.

The incorporation of perfluoropyridine into polymers has been shown to enhance their thermal stability and other material properties. mdpi.com The difluoro-substituted pyridine ring in this compound could impart similar benefits. Research into the polymerization of monomers derived from this compound could lead to the development of novel fluorinated polymers with applications in areas such as aerospace as sealants and coatings.

Furthermore, the pyridine nitrogen and the thiol sulfur offer potential coordination sites for metal ions, suggesting applications in catalysis and sensor technology. The electronic properties of the fluorinated ring could influence the catalytic activity or sensing selectivity of such metal complexes.

Green Chemistry Approaches in the Synthesis and Application of Pyridine Thiols

Advancing the principles of green chemistry in the synthesis and application of this compound is a crucial future research direction. This involves the development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. unife.it The use of water as a solvent in multicomponent reactions for the synthesis of complex heterocyclic compounds is a promising green approach that could be adapted for pyridine thiol derivatives. acs.org

Recent advancements in the green synthesis of sulfonyl fluorides from thiols, which are important reagents in "click chemistry," highlight the potential for developing more sustainable transformations of the thiol group in this compound. eurekalert.org Exploring enzymatic or biocatalytic methods for the synthesis and modification of this compound could also lead to more sustainable processes.

The application of green solvents, such as ionic liquids, has been shown to be effective in the synthesis of various sulfur-containing heterocyclic compounds, often leading to improved reaction rates and easier product isolation. mdpi.com Investigating the use of such solvents for the synthesis and reactions of this compound could significantly reduce the environmental impact of its chemical transformations.

| Green Chemistry Approach | Description | Potential Benefit for this compound |

| Aqueous Multicomponent Reactions | Performing complex syntheses in water. acs.org | Reduces the use of volatile organic compounds. |

| Use of Green Solvents | Employing ionic liquids or other environmentally benign solvents. mdpi.com | Improved reaction efficiency and reduced environmental impact. |